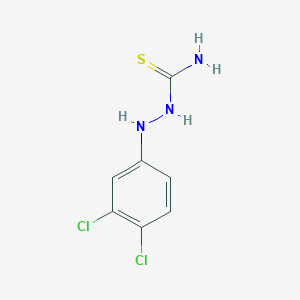

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Description

BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCINBRGZTQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13124-09-9 | |

| Record name | 13124-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis procedure for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

This guide provides a comprehensive, scientifically grounded procedure for the synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a valuable intermediate in the development of novel heterocyclic compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, also known as (3,4-dichlorophenyl)thiosemicarbazide, belongs to the thiosemicarbazide class of compounds. These molecules are critical synthons in medicinal chemistry, serving as precursors for a wide array of biologically active heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazolidinones.[1][2][3] The presence of the dichlorophenyl moiety often enhances the lipophilicity and biological activity of the resulting derivatives.

The synthetic strategy detailed herein is a robust, two-stage process. It begins with the preparation of the key intermediate, 3,4-dichlorophenylhydrazine, from commercially available 3,4-dichloroaniline. This is followed by the conversion of the hydrazine intermediate into the target thiosemicarbazide. This approach is predicated on well-established, high-yielding chemical transformations.

Proposed Synthesis Pathway: A Mechanistic Approach

The synthesis is logically divided into two primary stages, each involving a distinct and fundamental organic reaction. This modular approach allows for the isolation and purification of the key intermediate, ensuring the final product's high purity.

-

Stage 1: Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride. This stage employs the classical Sandmeyer-type reaction sequence. 3,4-Dichloroaniline is first converted to a diazonium salt, which is then reduced in situ to the corresponding hydrazine.

-

Stage 2: Formation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide. The synthesized hydrazine is reacted with a thiocyanate salt under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazine on the thiocyanate, followed by rearrangement to form the stable thiosemicarbazide structure.

The overall workflow is visualized below.

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

Critical Safety Note: This procedure involves hazardous materials, including hydrazine derivatives, which are highly toxic and suspected carcinogens.[4][5] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash-proof chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), is mandatory.[5]

Stage 1: Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride

This protocol is adapted from established methods for the synthesis of aryl hydrazines from anilines.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.10 |

| Concentrated HCl (~37%) | 36.46 | 40 mL | ~0.48 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 0.25 |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Diazotization:

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 16.2 g (0.10 mol) of 3,4-dichloroaniline with 30 mL of concentrated HCl and 50 mL of water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate.

-

Dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt results in a clear, yellowish solution.

-

Causality: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. A slight excess of sodium nitrite ensures complete conversion of the aniline.

-

-

Reduction:

-

In a separate 1 L beaker, prepare a solution of 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 30 mL of concentrated HCl. Gentle warming may be required for complete dissolution.

-

Cool this reducing solution to 0 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with continuous, vigorous stirring. A thick, white precipitate of the hydrazine hydrochloride salt will form immediately.

-

Causality: Tin(II) chloride is a classic and effective reducing agent for diazonium salts. A significant molar excess is used to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold water to remove residual salts.

-

Dry the product, 3,4-dichlorophenylhydrazine hydrochloride, in a vacuum oven at 50-60 °C. The expected yield is typically high (85-95%).

-

Stage 2: Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

This procedure is based on the general synthesis of thiosemicarbazides from hydrazine precursors.[1][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichlorophenylhydrazine HCl | 213.48 | 10.7 g | 0.05 |

| Ammonium Thiocyanate (NH₄SCN) | 76.12 | 4.2 g | 0.055 |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Sodium Acetate (optional) | 82.03 | 4.1 g | 0.05 |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

Combine 10.7 g (0.05 mol) of 3,4-dichlorophenylhydrazine hydrochloride, 4.2 g (0.055 mol) of ammonium thiocyanate, and 100 mL of 95% ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Note: It is often beneficial to neutralize the hydrazine hydrochloride in situ or use the free base. If starting with the hydrochloride, adding one equivalent of a mild base like sodium acetate (4.1 g, 0.05 mol) can improve yields by liberating the more nucleophilic free hydrazine.

-

-

Reaction Execution:

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Continue refluxing for 4-6 hours until the starting material is consumed.

-

Causality: The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbon of the thiocyanate. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for this reaction.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to promote crystallization.

-

If a precipitate forms, collect the solid product by vacuum filtration.

-

If no precipitate forms, slowly add cold water to the reaction mixture until the product precipitates out.

-

Wash the collected solid with a cold ethanol/water mixture (1:1) and then with a small amount of cold water to remove any unreacted thiocyanate salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide as a crystalline solid.

-

Dry the final product under vacuum. The expected yield is typically in the range of 70-85%.

-

Product Characterization

To confirm the identity and purity of the synthesized 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, the following analytical techniques are recommended:[9]

-

Melting Point: A sharp melting point is indicative of high purity.

-

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

-

N-H stretching: Multiple bands expected in the 3100-3400 cm⁻¹ region (from NH₂ and NH groups).

-

C=S stretching (Thioamide I band): A strong absorption around 1250-1350 cm⁻¹.

-

C-N stretching (Thioamide II band): Around 1470-1570 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the 700-850 cm⁻¹ region.

-

-

¹H-NMR Spectroscopy (DMSO-d₆, δ ppm):

-

Aromatic Protons: Signals expected in the 7.0-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

NH and NH₂ Protons: Broad singlets that are exchangeable with D₂O, typically found in the 7.5-9.5 ppm range.

-

-

¹³C-NMR Spectroscopy (DMSO-d₆, δ ppm):

-

Thioamide Carbonyl (C=S): A characteristic downfield signal around 180-185 ppm.

-

Aromatic Carbons: Multiple signals in the 115-140 ppm range.

-

-

Elemental Analysis: The calculated percentages of C, H, N, S, and Cl should match the experimental values for the molecular formula C₇H₇Cl₂N₃S.

Visualization of Reaction Mechanism

The formation of the thiosemicarbazide from the hydrazine and thiocyanate proceeds through a well-understood mechanism.

Figure 2: Mechanism for Thiosemicarbazide Formation.

References

- Google Patents. (n.d.). Novel synthesis method of 3,4-dichloropyridazine.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.

- Guidechem. (n.d.). How is 4-Chlorophenylhydrazine hydrochloride synthesized?.

- Google Patents. (n.d.). Method for preparing 3,4-dimethyl phenylhydrazine.

- ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.

- Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.

- Turkish Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.

- PMC - NIH. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.

- Google Patents. (n.d.). Preparation of thiosemicarbazides.

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. turkjps.org [turkjps.org]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 9. turkjps.org [turkjps.org]

An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: Physicochemical Properties and Synthetic Pathways

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document delves into the core physicochemical properties of the title compound, outlines a detailed synthetic protocol, and discusses established analytical methodologies for its characterization. Furthermore, it explores the potential therapeutic applications of this compound, drawing parallels with other biologically active thiosemicarbazide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides are a versatile class of organic compounds characterized by a hydrazinecarbothioamide functional group.[3] Their unique structural features, including the presence of sulfur and nitrogen atoms, allow them to act as effective ligands for metal ions and to participate in various biological interactions.[2] These compounds serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems, such as 1,3,4-thiadiazoles, 4-thiazolidinones, and 1,2,4-triazoles, many of which are scaffolds for widely used pharmaceuticals.[4][5][6] The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions essential for enzymatic functions in pathogens or to interact with various biological targets. The incorporation of a dichlorophenyl moiety, as in the case of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially modulate biological activity.

Physicochemical Properties of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Source/Rationale |

| Molecular Formula | C7H7Cl2N3S | Based on chemical structure |

| Molecular Weight | 236.12 g/mol | Calculated from the molecular formula[7] |

| Appearance | White to off-white crystalline solid | Typical appearance for this class of compounds |

| Melting Point | Expected to be in the range of 170-190 °C | Based on melting points of similar halogenated phenylthiosemicarbazides |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol | General solubility profile for thiosemicarbazides |

| logP (Octanol/Water Partition Coefficient) | ~2.7 | Estimated based on the value for 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide[7] |

| Hydrogen Bond Donors | 3 | Calculated from the structure[7] |

| Hydrogen Bond Acceptors | 2 | Calculated from the structure[7] |

| Rotatable Bond Count | 2 | Calculated from the structure[7] |

Note: The values presented in this table are estimations based on computational data for a structurally similar compound and general knowledge of the chemical class. Experimental verification is highly recommended.

Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: A Step-by-Step Protocol

The synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can be achieved through a straightforward and well-established reaction between the corresponding isothiocyanate and hydrazine hydrate.[9] This method is widely employed for the preparation of various thiosemicarbazide derivatives.

Underlying Principle

The synthetic route relies on the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the carbon of the -N=C=S group, leading to the formation of the hydrazinecarbothioamide.

Experimental Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | C7H7Cl2N3S | CID 4562873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS number 13124-09-9

Topic: 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (CAS 13124-09-9) Role: Senior Application Scientist Format: Technical Whitepaper

Scaffold Analysis, Synthetic Protocols, and Heterocyclic Utility

Executive Summary

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (CAS 13124-09-9), widely recognized in synthetic chemistry as 1-(3,4-dichlorophenyl)thiosemicarbazide , represents a critical pharmacophore in modern drug discovery. Unlike generic hydrazine derivatives, the 3,4-dichlorophenyl moiety confers specific lipophilic properties and metabolic stability, making this compound a high-value intermediate for synthesizing fused nitrogen-sulfur heterocycles.

This guide moves beyond basic characterization to establish the compound as a versatile "divergent node" in chemical synthesis. It details the precise methodologies for its production and its subsequent cyclization into 1,3,4-thiadiazoles and 1,2,4-triazoles —motifs dominant in current antimicrobial and anticancer pipelines.

Chemical Identity & Structural Logic

To manipulate this molecule effectively, one must understand its tautomeric behavior and reactive sites.

Structural Analysis

The molecule consists of a thiourea core flanked by a hydrazine linkage and a substituted phenyl ring.

-

IUPAC Name: 2-(3,4-Dichlorophenyl)hydrazine-1-carbothioamide[1]

-

Common Name: 1-(3,4-Dichlorophenyl)thiosemicarbazide

-

Molecular Formula:

-

Molecular Weight: 236.12 g/mol [1]

Tautomeric Equilibrium (Thione vs. Thiol)

In crystalline form, the compound exists predominantly in the thione form (I). However, in polar solvents (DMSO, EtOH) or under basic conditions, it equilibrates with the thiol (mercapto) tautomer (II).

-

Thione Form (I):

-

Reactivity: Nucleophilic attack by terminal amines (N4).

-

-

Thiol Form (II):

-

Reactivity: S-alkylation and specific cyclization pathways.

-

Insight: The 3,4-dichloro substitution on the phenyl ring withdraws electron density, slightly increasing the acidity of the

Synthesis Protocol: The Self-Validating Workflow

This protocol is optimized for yield and purity, minimizing the formation of symmetrical thiocarbohydrazide byproducts.

Materials

-

Precursor: 3,4-Dichlorophenylhydrazine hydrochloride (CAS 19763-90-7)[1]

-

Reagent: Ammonium thiocyanate (

) or Potassium thiocyanate ( -

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: None required (thermal activation)

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 0.05 mol of 3,4-dichlorophenylhydrazine hydrochloride in 50 mL of absolute ethanol.

-

Reagent Addition: Add 0.06 mol (1.2 eq) of ammonium thiocyanate. The slight excess drives the equilibrium forward.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 4–6 hours.-

Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting hydrazine spot will disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 200 g) with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Purification: Filter the solid under vacuum. Wash with cold water (

) to remove inorganic salts ( -

Recrystallization: Recrystallize from hot ethanol/water (8:2) to obtain analytical grade crystals.

Synthesis Pathway Diagram

The following diagram illustrates the transformation logic.

Figure 1: Synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide via nucleophilic addition.

The Core Value: Divergent Heterocyclic Synthesis

The primary utility of CAS 13124-09-9 lies in its ability to cyclize into distinct heterocyclic scaffolds depending on the reaction environment. This "divergent reactivity" is the cornerstone of its application in medicinal chemistry.

Pathway A: Synthesis of 1,3,4-Thiadiazoles (Acidic Cyclization)

Under acidic conditions, the sulfur atom acts as a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to dehydration and ring closure.

-

Reagents: Carboxylic acid (

) + -

Mechanism: Acylation of

followed by thione-thiol tautomerization and dehydration. -

Product: 2-(3,4-dichlorophenylamino)-5-substituted-1,3,4-thiadiazole.

-

Application: High-potency antimicrobial agents.

Pathway B: Synthesis of 1,2,4-Triazoles (Basic Cyclization)

Under basic conditions, the

-

Reagents: 4N NaOH, reflux.

-

Mechanism: Base-catalyzed intramolecular condensation.

-

Product: 4-(3,4-dichlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Application: Antifungal and anti-inflammatory scaffolds.[2]

Divergent Workflow Diagram

Figure 2: Divergent synthetic pathways yielding distinct pharmacophores from the core scaffold.

Analytical Characterization

To validate the synthesis of CAS 13124-09-9, compare experimental data against these standard reference values.

| Technique | Parameter | Expected Signal / Observation | Structural Assignment |

| FT-IR | 3350, 3280, 3150 | N-H stretching (Primary & Secondary) | |

| 1590 | C=N stretching (minor tautomer) | ||

| 1240 - 1260 | C=S stretching (Diagnostic Peak) | ||

| 820, 750 | C-Cl aromatic deformation | ||

| 9.0 - 10.0 (s, 1H) | |||

| 7.5 - 8.5 (br s, 2H) | |||

| 7.1 - 7.6 (m, 3H) | Aromatic protons (3,4-dichloro pattern) | ||

| 4.5 - 5.0 (s, 1H) | |||

| Mass Spec | m/z | 235 / 237 / 239 | Molecular ion |

Note on NMR: The NH protons are exchangeable with

Biological & Pharmacological Context

The 3,4-dichlorophenyl moiety is not merely a structural filler; it is a strategic pharmacophore.

-

Lipophilicity: The two chlorine atoms significantly increase the

of the molecule, enhancing membrane permeability compared to the unsubstituted phenyl analog. -

Metabolic Stability: Chlorine substitution at the para and meta positions blocks common metabolic oxidation sites (e.g., hydroxylation) on the phenyl ring, prolonging the half-life of derived drugs.

-

Specific Activity: Derivatives of this scaffold have shown validated activity against:

-

Mycobacterium tuberculosis (Antitubercular)

-

Candida albicans (Antifungal)

-

Various cancer cell lines (via inhibition of topoisomerase II).

-

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (hydrazine derivative).

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic; keep the container tightly closed.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to sulfur and chlorine content).

References

-

National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Steroidal Thiosemicarbazones and 1,3,4-Thiadiazolines. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Thiosemicarbazides: Synthesis and Reactions. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a molecule of interest within the broader class of thiosemicarbazides. Thiosemicarbazides serve as critical synthons for a variety of biologically active heterocyclic compounds and are investigated for their own therapeutic potential.[1][2] This document moves beyond a simple listing of analytical methods, offering a logical, field-proven strategy that integrates Mass Spectrometry, FT-IR, advanced 1D and 2D NMR spectroscopy, and Single-Crystal X-ray Diffraction. Each step is framed with expert rationale for its inclusion, detailed protocols for execution, and predictive interpretation of the expected data, ensuring a self-validating and robust analytical cascade. The guide culminates in the integration of computational chemistry as a powerful tool for corroborating experimental findings, thereby providing an authoritative framework for researchers in medicinal chemistry and drug development.

Introduction and Foundational Chemistry

The structural confirmation of any novel or synthesized compound is the bedrock of chemical and pharmaceutical research. 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (Molecular Formula: C₇H₇Cl₂N₃S, Molecular Weight: 236.12 g/mol ) belongs to the thiosemicarbazide family, which is characterized by a hydrazine group linked to a thiocarbonyl moiety.[3] The precise arrangement of atoms, connectivity, and conformation is paramount as it dictates the molecule's chemical reactivity, physicochemical properties, and biological activity.

The primary objective of this guide is to present a holistic and logical workflow for the definitive structural analysis of this specific molecule. The chosen methodologies follow a progression from initial confirmation of mass and functional groups to the precise mapping of atomic connectivity and, ultimately, the unequivocal determination of its three-dimensional solid-state structure.

Prerequisite: Synthesis and High-Purity Sample Preparation

A conclusive structure elucidation is contingent upon the purity of the analyte. While various synthetic routes exist for thiosemicarbazides, a common and effective method involves the reaction of a substituted phenylhydrazine with an isothiocyanate precursor or by condensing thiosemicarbazide with a suitable carbonyl compound.[4][5][6] For the title compound, a logical synthesis involves the reaction of 3,4-dichlorophenylhydrazine with a thiocyanate salt under acidic conditions or a related pathway.

Protocol 2.1: Purification by Recrystallization

The importance of this step cannot be overstated, particularly for obtaining single crystals suitable for X-ray diffraction.

-

Solvent Screening: Identify a suitable solvent or solvent system in which the crude compound is sparingly soluble at room temperature but highly soluble upon heating. Ethanol, methanol, or ethanol/water mixtures are common starting points.

-

Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution.

-

Crystal Formation: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling is critical for the formation of large, well-ordered crystals.[7]

-

Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum to remove residual solvent. The purity should be assessed by melting point determination and Thin Layer Chromatography (TLC) before proceeding.

The Elucidation Workflow: A Multi-Technique Approach

The following sections detail the core analytical cascade. The workflow is designed to be sequential, with each technique building upon the data provided by the last.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm Structure:

-

Ring to Hydrazine: Protons on the aromatic ring (H-2 and H-6) should show a correlation to the carbon atom attached to the hydrazine (C-1).

-

Hydrazine to Ring: The proton on the nitrogen attached to the ring (NH-1) should show correlations to C-2 and C-6 of the ring.

-

Hydrazine to Thiocarbonyl: The proton on the second nitrogen of the hydrazine (NH-2) should show a 2-bond correlation to the thiocarbonyl carbon (C=S). This is a crucial link.

-

Amine to Thiocarbonyl: The terminal NH₂ protons should show a 2-bond correlation to the thiocarbonyl carbon (C=S).

Single-Crystal X-ray Diffraction: The Definitive Proof

Causality: While NMR provides the solution-state connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state. [8]It is the "gold standard" for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Protocol 3.4.1: Crystal Growth and Data Collection

-

Crystal Growth: As detailed in Protocol 2.1, grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution. Trial and error with different solvents may be necessary. [7][9]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a cryoloop. [8]The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions, bond lengths, and angles.

Expected Data & Interpretation: The output is a 3D model of the molecule. Key insights would include:

-

Confirmation of Connectivity: Absolute proof of the atomic connections, validating the NMR data.

-

Conformation: Determination of the torsion angles, for example, the dihedral angle between the plane of the phenyl ring and the hydrazinecarbothioamide backbone.

-

Intermolecular Interactions: Identification of hydrogen bonding networks, which are expected between the N-H donors and the sulfur (or nitrogen) acceptors of neighboring molecules. This explains the solid-state packing and can influence physical properties like melting point and solubility.

Computational Modeling: Corroboration and Deeper Insight

Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings. [10][11]By calculating the theoretical properties of the proposed structure, we can directly compare them to the experimental spectra.

Protocol 4.1.1: DFT Calculations

-

Structure Optimization: Build the 3D structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide in silico. Perform a geometry optimization using a standard functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to predict the IR spectrum and confirm the structure is at a minimum energy state (no imaginary frequencies).

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts.

Interpretation: The calculated IR frequencies (after applying a standard scaling factor) should show good agreement with the experimental FT-IR spectrum. Similarly, the calculated NMR chemical shifts should correlate linearly with the experimental values, aiding in the confident assignment of ambiguous signals. This computational validation provides a powerful layer of self-consistency to the overall elucidation process.

Conclusion: Synthesizing the Data for Final Confirmation

-

MS confirms the correct mass and elemental formula.

-

FT-IR confirms the presence of all key functional groups.

-

NMR (1D and 2D) establishes the unambiguous atom-to-atom connectivity in solution.

-

X-ray Crystallography provides the absolute solid-state structure, validating all other findings.

-

Computational Chemistry corroborates the experimental spectra with theoretical predictions.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy structural foundation for any subsequent research, be it in reaction development, quantitative structure-activity relationship (QSAR) studies, or advanced drug design.

References

- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.

- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.

- Scheme for synthesis of (2E)-2-[(5,7-dichloronaphthalen-2-yl)methylidene]-N-(3,4,5-trichlorophenyl)hydrazine-1-carbothioamide.

- 2-(3,4-DICHLOROPHENYL)

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research.

- Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investig

- 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide. PubChem.

- Thiosemicarbazides as Building Blocks in Heterocyclic Synthesis. Molecules.

- Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.

- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe

- Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of the Indian Chemical Society.

- Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implic

- The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibr

- X-ray crystallography. Wikipedia.

- How to grow crystals for X-ray crystallography. IUCr Journals.

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.

- Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Brazilian Chemical Society.

- Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega.

Sources

- 1. turkjps.org [turkjps.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Page loading... [guidechem.com]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and to establish a self-validating system of protocols. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and supported by authoritative sources. The methodologies described herein are designed to ensure data integrity and reproducibility, crucial for regulatory submissions and further research.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to unambiguously determine the chemical structure and purity of a synthesized compound. For a molecule like 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, which belongs to the thiosemicarbazide class of compounds known for their diverse biological activities, a thorough spectroscopic characterization is paramount.[1][2] This guide will provide the foundational spectroscopic data and the rationale for its acquisition and interpretation, ensuring a robust and reliable characterization.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1: Chemical structure of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (N-H).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

Predicted ¹H NMR Spectral Data

The expected proton signals are summarized in the table below. Chemical shifts (δ) are predicted based on the analysis of similar thiosemicarbazide and dichlorophenyl structures found in the literature.[3][4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | NH -Ar |

| ~8.0 - 8.5 | Singlet (broad) | 2H | CSNH₂ |

| ~7.8 - 8.0 | Singlet (broad) | 1H | NH -CS |

| ~7.5 | Doublet | 1H | Ar-H (ortho to Cl) |

| ~7.3 | Doublet of doublets | 1H | Ar-H (meta to Cls) |

| ~7.0 | Doublet | 1H | Ar-H (ortho to NH) |

Rationale: The protons attached to nitrogen atoms are expected to be broad due to quadrupole broadening and chemical exchange. Their chemical shifts can vary with concentration and temperature. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The anticipated carbon signals are outlined below, with predictions based on analogous compounds.[4][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C =S |

| ~145 | Ar-C -NH |

| ~132 | Ar-C -Cl |

| ~131 | Ar-C -Cl |

| ~120 | Ar-C H |

| ~118 | Ar-C H |

| ~117 | Ar-C H |

Rationale: The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a high chemical shift. The aromatic carbons will have distinct signals based on their substitution pattern, with carbons attached to electronegative atoms (N, Cl) appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectral Data

The expected IR absorption bands are summarized in the following table. These predictions are based on established correlation tables and data from similar thiosemicarbazide derivatives.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (hydrazine and amide) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1600 | Medium | C=N stretching / Aromatic C=C stretching |

| ~1500 | Strong | N-H bending |

| 1300-1200 | Strong | C=S stretching |

| ~800 | Strong | C-Cl stretching |

Rationale: The N-H stretching vibrations typically appear as broad bands in the high-frequency region. The C=S stretch is a key diagnostic peak for this class of compounds. The C-Cl stretching bands will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode. Positive mode is often preferred for nitrogen-containing compounds.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

Predicted Mass Spectral Data

| m/z Value | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| Key Fragments | Fragments corresponding to the loss of NH₂, CSNH₂, and cleavage of the C-N bond between the phenyl ring and the hydrazine moiety. |

Rationale: The molecular ion peak is the most critical piece of information, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern can provide further structural confirmation.

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide has outlined the comprehensive spectroscopic characterization of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide. By following the detailed protocols for NMR, IR, and MS, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. The predicted spectral data, based on established principles and literature precedents for similar compounds, provide a valuable reference for data interpretation. Adherence to these rigorous analytical standards is essential for advancing the study of this and other potentially therapeutic compounds.

References

-

ResearchGate. Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Available from: [Link]

-

MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Available from: [Link]

-

Sci-Hub. Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Available from: [Link]

-

SciRP.org. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Available from: [Link]

-

ACS Omega. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Available from: [Link]

-

Docslib. IR for Zn Complex of 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide. Available from: [Link]

-

Scilit. Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. Available from: [Link]

-

DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. Available from: [Link]

-

JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available from: [Link]

-

PMC - NIH. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]

-

SciRP.org. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Available from: [Link]

-

The University of Osaka Institutional Knowledge Archive : OUKA. Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using. MALDI-MS and MS/MS. Available from: [Link]

-

ResearchGate. IR spectra of thiosemicarbazide. Available from: [Link]

-

Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]

-

PubChem. 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. Available from: [Link]

-

PubMed. Mass Spectrometric Characterization of Transferrins and Their Fragments Derived by Reduction of Disulfide Bonds. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

Sources

The Multifaceted Therapeutic Potential of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery

Abstract

Thiosemicarbazides, a versatile class of compounds characterized by the N-N-C(=S)-N backbone, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural flexibility and potent metal-chelating properties have paved the way for the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted therapeutic potential of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of thiosemicarbazide derivatives in the quest for novel therapeutic agents.

Introduction: The Thiosemicarbazide Scaffold - A Gateway to Diverse Bioactivities

Thiosemicarbazides are derivatives of thiourea where one of the amino groups is substituted by a hydrazino group. This unique structural motif imparts a rich chemical reactivity, allowing for the synthesis of a vast library of derivatives through reactions with aldehydes, ketones, and other electrophiles.[1][2] The resulting thiosemicarbazones, in particular, have garnered significant attention due to their wide spectrum of pharmacological activities.[3][4]

The biological prowess of these compounds is intimately linked to their ability to act as efficient chelators of transition metal ions, such as iron, copper, and zinc.[5][6] This chelation can lead to the formation of redox-active metal complexes that can catalytically generate reactive oxygen species (ROS), disrupt essential metalloenzymes, and interfere with cellular iron metabolism, a critical pathway in rapidly proliferating cells.[5][7] Furthermore, the thiosemicarbazide moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, contributing to their diverse pharmacological profiles.[8][9]

This guide will systematically explore the key therapeutic areas where thiosemicarbazide derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiosemicarbazide derivatives, particularly thiosemicarbazones, represent a promising class of anticancer agents with mechanisms that extend beyond those of traditional chemotherapeutics.[4][10] Their ability to selectively target cancer cells and overcome drug resistance has fueled extensive research in this area.[4]

Mechanisms of Anticancer Action

The anticancer activity of thiosemicarbazide derivatives is not attributed to a single mechanism but rather a convergence of several interconnected pathways.

-

Inhibition of Ribonucleotide Reductase (RR): Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[11] This enzyme's active site contains a binuclear iron center essential for its catalytic activity. Thiosemicarbazones, such as the clinically investigated Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), act as potent RR inhibitors by chelating this iron, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[3][11]

-

Induction of Oxidative Stress: The iron complexes formed by many thiosemicarbazones are redox-active and can participate in Fenton-like reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS) like hydroxyl radicals.[5][12] Cancer cells, often characterized by a higher metabolic rate and increased basal ROS levels, are particularly vulnerable to this additional oxidative insult, which can trigger apoptotic cell death.

-

Inhibition of Topoisomerase II: Topoisomerase II is another vital enzyme involved in DNA replication and chromosome segregation. Some thiosemicarbazide derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[13][14]

-

Induction of Apoptosis: Ultimately, the various mechanistic insults orchestrated by thiosemicarbazide derivatives converge on the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and the release of pro-apoptotic factors.[12][15]

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The lipophilicity of the molecule, influenced by the nature of the substituents, can affect its ability to penetrate the bacterial cell wall and membrane. [16]* Substituent Position: The position of substituents on the aromatic rings can significantly impact antibacterial activity. For example, the geometry at the N4-terminus of the thiosemicarbazide skeleton has been shown to be a key determinant of antibacterial efficacy. [8]* Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups like halogens or trifluoromethyl moieties on the aromatic rings often enhances antibacterial activity. [17]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiosemicarbazide derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. (nematode) | 5.56 - 11.12 | [2] |

| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Gram-positive bacteria | 50 | [9] |

| Ag-thiosemicarbazone complex (T39) | E. coli & S. aureus | 0.018 | [18] |

| Thiosemicarbazide T4A (ortho-fluorophenyl) | Staphylococci strains | 32-64 | [17] |

| Trifluoromethylphenyl derivatives | Staphylococci sp. | 64 | [17] |

| Paracetamol-containing thiosemicarbazone (T70) | C. albicans | 31.3 | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the thiosemicarbazide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral and Anticonvulsant Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, thiosemicarbazide derivatives have also demonstrated promising antiviral and anticonvulsant activities.

Antiviral Activity

Thiosemicarbazones were among the first classes of synthetic antiviral agents discovered. [19]Their mechanism of action can vary depending on the virus but often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase or proteases. [19][20]For instance, certain indole-based thiosemicarbazides have shown potent activity against Coxsackie B4 virus, with the free thiosemicarbazide moiety being crucial for this effect. [21] Quantitative Data on Antiviral Activity:

| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |

| Indolylthiosemicarbazide 6a | Coxsackie B4 virus | 2.1 | [21] |

| Indolylthiosemicarbazide 6b | Coxsackie B4 virus | 0.4 | [21] |

| Indolylthiosemicarbazide 6c | Coxsackie B4 virus | 0.8 | [21] |

| Indolylthiosemicarbazide 6d | Coxsackie B4 virus | 1.1 | [21] |

| Hydroxamate 1a | SARS-CoV-2 Mpro | 0.12 µM (IC50) | [20] |

| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | 2.43 µM (IC50) | [20] |

Anticonvulsant Activity

Several thiosemicarbazide derivatives have been identified as potent anticonvulsant agents in various preclinical models of epilepsy. [7]Their mechanisms of action are thought to involve the modulation of neurotransmitter systems, such as enhancing GABAergic inhibition or blocking excitatory glutamatergic transmission. [22][23]The maximal electroshock (MES) seizure test is a widely used model to evaluate the efficacy of compounds against generalized tonic-clonic seizures. [1] Quantitative Data on Anticonvulsant Activity:

| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |

| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | MES | Active | [7] |

| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone (12) | MES | Active | [7] |

| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Active | [7] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. [1][24] Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. [12] Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the thiosemicarbazide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Application: At the time of peak effect of the compound, apply a drop of anesthetic ophthalmic solution to the mouse's eyes and place corneal electrodes.

-

Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).

Conclusion and Future Directions

Thiosemicarbazide derivatives represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. Their multifaceted mechanisms of action, particularly their ability to chelate metal ions and induce oxidative stress, make them attractive candidates for the development of novel therapeutics, especially in the fields of oncology and infectious diseases. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their mechanisms of action, including the identification of novel cellular targets, will undoubtedly unveil new therapeutic opportunities. The continued investigation of thiosemicarbazide derivatives holds immense potential for addressing some of the most pressing challenges in modern medicine.

References

- Kalinowski, D. S., Quach, P., & Richardson, D. R. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future medicinal chemistry, 1(6), 1143–1151.

- Richardson, D. R. (2015). The fall of the iron curtain: The new wave of iron chelators for the treatment of cancer. Cancers, 7(2), 951-984.

- Yu, Y., Suryo, C., & Richardson, D. R. (2011). The role of iron in the cytotoxicity of the new generation of thiosemicarbazone iron chelators. Journal of Biological Chemistry, 286(16), 14530-14541.

- Kowol, C. R., Trondl, R., Heffeter, P., Arion, V. B., Jakupec, M. A., Roller, A., ... & Keppler, B. K. (2009). Impact of metal coordination on the anticancer activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). Journal of medicinal chemistry, 52(16), 5032-5043.

- Fouani, L., & Richardson, D. R. (2019). Triapine: The potent iron chelator and ribonucleotide reductase inhibitor. Seminars in cancer biology, 56, 129-140.

- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European journal of medicinal chemistry, 46(1), 241-248.

- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106.

- Plech, T., Kaproń, B., Paneth, A., & Paneth, P. (2024).

- Korkmaz, G., & Gürsel, Y. H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 73-84.

- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor activity of the iron chelator, Dp44mT, is mediated by formation of a redox-active iron complex that accumulates in lysosomes. Cancer research, 71(17), 5871-5880.

- Sinniah, S. K., Tan, K. W., Ng, S. W., & Sim, K. S. (2017). Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway. Anti-cancer agents in medicinal chemistry, 17(5), 741–753.

- Rogalewicz, B., Pitucha, M., & Humeniuk, E. (2022). Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. Molecules, 27(15), 4786.

- Baan, M. AL-Jasani, Al-Shawi, A. A., & Al-Amiery, A. A. (2025). Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 26.

- de Siqueira, L. R. P., de Paula, J. C., de Souza, A. C. C., & Beraldo, H. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 995431.

- Altıntop, M. D., Ciftci, G. A., Radwan, M. O., Sever, B., & Kaplancıklı, Z. A. (2023). A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line. Journal of biochemical and molecular toxicology, 37(11), e23531.

- Moharana, A. K., Singh, M. R., & Singh, R. K. (2020). Thiosemicarbazides: Updates on Antivirals Strategy. Mini reviews in medicinal chemistry, 20(17), 1668–1686.

- Paneth, A., Plech, T., Pawełczyk, J., Paneth, P., & Wujec, M. (2011). Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. European journal of medicinal chemistry, 46(11), 5717–5726.

- Baan, M. AL-Jasani, Al-Shawi, A. A., & Al-Amiery, A. A. (2025). Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 26.

- Carradori, S., Cirigliano, A., Secci, D., & De Monte, C. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific reports, 12(1), 4983.

- da Silva, J. G., de Souza, M. C., & de Oliveira, R. B. (2015). Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells. Oxidative medicine and cellular longevity, 2015, 819619.

- Chen, X., & Liu, Z. (2016). α(N)-Heterocyclic Thiosemicarbazones: Iron Chelators that are Promising for Revival of Gallium in Cancer Chemotherapy. Anti-cancer agents in medicinal chemistry, 16(8), 973–991.

- Sîrbu, R., Gîrbea, G., Bîrcă, A. C., Vasile, E., & Păunescu, V. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 30(9), 2154.

- Khan, S. A., Asiri, A. M., & Al-Amoodi, M. S. (2018). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ACS Omega, 3(11), 15815–15823.

- Sevinçli, M. Z., Bal, C., Goksu, S., & De Clercq, E. (2012). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. Molecules, 17(12), 14788–14801.

- Osheroff, N., & Zechiedrich, E. L. (2001). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current protocols in pharmacology, Chapter 13, Unit 13A.3.

- Harris, H. H., Cinell, M. A., Linder, K. E., & Franz, K. J. (2019). Synthesis, Characterization, and in Vitro Anticancer Activity of Copper and Zinc Bis(Thiosemicarbazone) Complexes. Inorganic chemistry, 58(15), 9984–9994.

- Heffeter, P., Pape, V. F. S., Enyedy, É. A., Keppler, B. K., Szakács, G., & Kowol, C. R. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & redox signaling, 30(8), 1062–1082.

- Yousef, T. A., El-Gammal, O. A., Abu El-Reash, G. M., & El-Gohary, R. A. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(9), 2703.

- Enyedy, É. A., Dömötör, O., Vargová, Z., Kállay, C., & Kowol, C. R. (2014). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. Journal of inorganic biochemistry, 138, 87–96.

- Nitiss, J. L., & Soory, A. (2017). Topoisomerase Assays. Current protocols in pharmacology, 77, 13.14.1–13.14.28.

- Plech, T., Paneth, A., Paneth, P., & Wujec, M. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Chemical biology & drug design, 84(6), 702–711.

- Richardson, D. R., & Jansson, P. J. (2014). Thiosemicarbazones from the Old to New: Iron Chelators that are More Than Just Ribonucleotide Reductase Inhibitors. Cancers, 6(4), 2249–2280.

- Wujec, M., Dąbrowska, K., & Paneth, P. (2020). Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study. Molecules, 25(19), 4436.

- Krishnan, K., Prathiba, K., Jayaprakash, V., Basu, A., Mishra, N., Zhou, B., ... & Yen, Y. (2008). Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. Bioorganic & medicinal chemistry letters, 18(23), 6248–6250.

- Zeidner, J. F., Karp, J. E., Blackford, A. L., Smith, B. D., Gojo, I., Gore, S. D., ... & Rudek, M. A. (2013). Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies. Cancer chemotherapy and pharmacology, 71(3), 673–681.

- Paneth, A., Plech, T., Pawełczyk, J., Wujec, M., & Paneth, P. (2013). Lipophilicity Studies on Thiosemicarbazide Derivatives. International journal of molecular sciences, 14(4), 8339–8351.

- Kunos, C. A., Radivoyevitch, T., Waggoner, S., Debernardo, R., Zanotti, K., & Dowlati, A. (2021). Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers. Frontiers in oncology, 11, 761919.

- Kunos, C. A., Waggoner, S., von Gruenigen, V., Debernardo, R., Zanotti, K., & Dowlati, A. (2011). Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers. Frontiers in oncology, 1, 55.

- Rudek, M. A., Zhao, M., He, P., Lassiter, J., Marshall, B., & Rizvi, N. (2005). Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. Clinical Cancer Research, 11(19), 6957–6964.

- Tadesse, S., Gasmalla, M. A. A., Li, L., & Zhao, Y. (2022).

- Padmanabhan, P., Sona, C. P., Raj, V., & Bhuvanesh, N. (2017). Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus. Journal of medical virology, 89(3), 546–552.

- Wang, Y., Zhang, Z., Liu, X., Wang, Y., Liu, H., & Yao, X. (2022). Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals. European journal of medicinal chemistry, 236, 114339.

- Chen, H., Chen, Z., & Zhang, J. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Molecules, 28(15), 5709.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α(N)-Heterocyclic Thiosemicarbazones: Iron Chelators that are Promising for Revival of Gallium in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. journal.waocp.org [journal.waocp.org]

- 14. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives | MDPI [mdpi.com]

- 24. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]

An In-depth Technical Guide to Lipinski's Rule of Five for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficient identification of viable oral drug candidates is paramount. The high attrition rates of compounds in late-stage development due to poor pharmacokinetic properties underscore the need for robust, early-stage screening paradigms. Lipinski's Rule of Five, a cornerstone of medicinal chemistry, provides a set of heuristic guidelines to assess the "drug-likeness" of a molecule, specifically its potential for good oral bioavailability. This technical guide provides a comprehensive analysis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, a thiosemicarbazide derivative, through the lens of Lipinski's framework. We will dissect each of the rule's parameters, present both computationally derived data and the underlying principles of their experimental determination, and offer a self-validating workflow for researchers. This document is intended to serve as a practical, authoritative resource for scientists engaged in the evaluation and optimization of small molecule drug candidates.

The Rationale of Early-Stage Physicochemical Profiling: The "Rule of Five"